molecular formula C19H16O8 B14261668 3,5-Dimethoxy-9-oxo-9H-xanthene-1,7-diyl diacetate CAS No. 138195-74-1

3,5-Dimethoxy-9-oxo-9H-xanthene-1,7-diyl diacetate

Cat. No.: B14261668
CAS No.: 138195-74-1
M. Wt: 372.3 g/mol
InChI Key: TXDJAOSVOIMKHM-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-9-oxo-9H-xanthene-1,7-diyl diacetate is a chemical compound belonging to the xanthene family. Xanthene derivatives are known for their diverse range of bioactivities, including anti-oxidant, anti-bacterial, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethoxy-9-oxo-9H-xanthene-1,7-diyl diacetate typically involves the following steps:

    Formation of the Xanthene Core: The xanthene core can be synthesized through a condensation reaction between appropriate phenolic compounds under acidic conditions.

    Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Acetylation: The final step involves acetylation of the hydroxyl groups using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxy-9-oxo-9H-xanthene-1,7-diyl diacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to a hydroxyl group.

    Substitution: The methoxy and acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

3,5-Dimethoxy-9-oxo-9H-xanthene-1,7-diyl diacetate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s bioactive properties make it a candidate for studying anti-oxidant and anti-inflammatory effects.

    Medicine: Potential therapeutic applications include the development of drugs targeting oxidative stress and inflammation.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dimethoxy-9-oxo-9H-xanthene-1,7-diyl diacetate involves its interaction with molecular targets such as enzymes and receptors. The methoxy and acetate groups can modulate the compound’s binding affinity and specificity. Pathways involved may include the inhibition of oxidative stress and inflammation through the modulation of signaling molecules and transcription factors.

Comparison with Similar Compounds

Similar Compounds

    9H-xanthen-9-one: The parent compound of the xanthene family, known for its basic structure and bioactivity.

    3,5-Dimethoxy-9H-xanthen-9-one: Similar to the target compound but lacks the acetate groups.

    9,9-Dimethylxanthene: Another xanthene derivative with different substituents.

Uniqueness

3,5-Dimethoxy-9-oxo-9H-xanthene-1,7-diyl diacetate is unique due to the presence of both methoxy and acetate groups, which can enhance its solubility, stability, and bioactivity compared to other xanthene derivatives.

Properties

CAS No.

138195-74-1

Molecular Formula

C19H16O8

Molecular Weight

372.3 g/mol

IUPAC Name

(8-acetyloxy-4,6-dimethoxy-9-oxoxanthen-2-yl) acetate

InChI

InChI=1S/C19H16O8/c1-9(20)25-12-5-13-18(22)17-14(26-10(2)21)6-11(23-3)7-15(17)27-19(13)16(8-12)24-4/h5-8H,1-4H3

InChI Key

TXDJAOSVOIMKHM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C(=C1)OC)OC3=C(C2=O)C(=CC(=C3)OC)OC(=O)C

Origin of Product

United States

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